5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid
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Overview
Description
5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid is a complex organic compound belonging to the benzofuran family.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 5- or 6-position of the nucleus is substituted with halogens, nitro, and hydroxyl groups . This suggests that the compound may interact with its targets through similar mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways. These could include pathways involved in cell proliferation (relevant to their anti-tumor activity), bacterial growth (relevant to their antibacterial activity), oxidative stress (relevant to their anti-oxidative activity), and viral replication (relevant to their anti-viral activity).
Pharmacokinetics
Benzofuran derivatives have been found to have improved bioavailability, allowing for once-daily dosing
Result of Action
Benzofuran derivatives have been shown to have strong biological activities , suggesting that they may have significant effects at the molecular and cellular level. These could include the inhibition of cell proliferation (in the case of anti-tumor activity), the inhibition of bacterial growth (in the case of antibacterial activity), the reduction of oxidative stress (in the case of anti-oxidative activity), and the inhibition of viral replication (in the case of anti-viral activity).
Preparation Methods
The synthesis of 5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.
Scientific Research Applications
5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid include:
These compounds share structural similarities but may differ in their biological activities and applications. The presence of the sulfo group in this compound makes it unique and potentially more versatile in certain applications.
Properties
IUPAC Name |
5-methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O7S/c1-5-10(11(12)13)6-3-8(17-2)9(19(14,15)16)4-7(6)18-5/h3-4H,1-2H3,(H,12,13)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWRXJLGPCUBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)S(=O)(=O)O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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